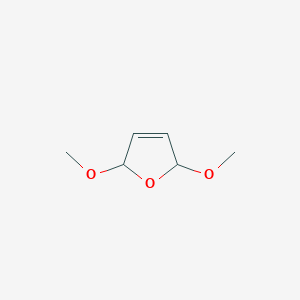

2,5-Dimethoxy-2,5-dihydrofuran

Descripción

Significance as a Synthetic Intermediate and Synthon

2,5-Dimethoxy-2,5-dihydrofuran is a significant synthetic intermediate due to its role as a masked bifunctional compound. vulcanchem.com Under acidic conditions, it can be hydrolyzed to reveal other functional groups, making it a stable precursor to more reactive species. This characteristic allows it to serve as a synthetic equivalent for various C4 synthons, which are four-carbon building blocks used in the construction of more complex molecules. researchgate.netresearchgate.net

Specifically, DMDF is recognized as a synthetic equivalent of:

2(5H)-furanone or 2-trimethylsilyloxyfuran : This allows for the one-step synthesis of 5-substituted-2(5H)-furanone derivatives, which are structural motifs found in many biologically active compounds. researchgate.netresearchgate.net

3-Formyl alkylpropionate : It has been successfully used in Pictet-Spengler type reactions with 2-arylethylamines to produce arylindolizidinones. tandfonline.com

Succinaldehyde (B1195056) derivatives : Acid hydrolysis of DMDF and its derivatives can yield substituted succinaldehydes, which are valuable intermediates in the synthesis of alkaloids. vulcanchem.com

The versatility of DMDF as a synthon facilitates the synthesis of a wide range of organic molecules, including various heterocycles like pyrroles and pyrans, and is a key component in the total synthesis of complex natural products. smolecule.com Its ability to participate in reactions like cycloadditions and ring-openings further expands its utility. vulcanchem.com For instance, it can be used to prepare acetylene (B1199291) dicarboxaldehyde acetals, which are valuable synthetic building blocks. researchgate.net

Historical Context of Dihydrofuran Chemistry

The chemistry of furans and their derivatives has a rich history dating back to the late 18th century. The first furan (B31954) derivative, 2-furoic acid, was described in 1780 by Carl Wilhelm Scheele. wikipedia.org This was followed by the reporting of furfural (B47365) in 1831 and the first preparation of furan itself in 1870 by Heinrich Limpricht. wikipedia.org

The development of methods to synthesize derivatives of furan, such as dihydrofurans, was a natural progression. A key method for the synthesis of 2,5-dialkoxy-2,5-dihydrofurans involves the reaction of furan with bromine or chlorine in an alcohol solution. google.comgoogle.com Traditionally, this required significant amounts of elemental bromine and was conducted at very low temperatures (below -20°C), posing challenges for industrial-scale production. google.com

A significant advancement in the synthesis of this compound is the Clauson-Kaas reaction , which involves the electrochemical oxidation (methoxylation) of furan in methanol (B129727). rug.nl This electrochemical approach avoids the use of harsh reagents like bromine and has been optimized for efficiency. google.comrug.nlresearchgate.net Modern methods continue to refine this process, for example, by using fixed-bed catalytic reactors to improve yield and reduce byproducts, making the synthesis more cost-effective and environmentally friendly. google.com The study of dihydrofurans continues to evolve, with research focusing on their role in polymer chemistry and the development of sustainable chemical processes. researchgate.net

Structural Features and Isomerism of this compound

The structure of this compound consists of a five-membered dihydrofuran ring. The "2,5-dihydro" designation indicates that the double bond is located between carbons 3 and 4 of the furan ring. Two methoxy (B1213986) groups (-OCH₃) are attached as substituents at the 2 and 5 positions. vulcanchem.com These positions are stereocenters, leading to the existence of stereoisomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Clear liquid |

| Boiling Point | 160-162 °C |

| Density | 1.073 g/mL at 25 °C |

Data sourced from references sigmaaldrich.comchemicalbook.com.

Due to the two stereocenters at the C2 and C5 positions, this compound exists as a pair of diastereomers: cis and trans. thermofisher.comrug.nlfishersci.com In the cis isomer, the two methoxy groups are on the same side of the dihydrofuran ring plane, while in the trans isomer, they are on opposite sides.

The compound is most commonly available and used as a mixture of these two isomers. sigmaaldrich.comthermofisher.com The ratio of cis to trans isomers can vary depending on the synthetic method employed. For example, one electrochemical synthesis method reported a cis to trans ratio of 1.7:1 as determined by ¹H-NMR spectroscopy. rug.nl In the related compound, 2,5-diacetoxy-2,5-dihydrofuran (B145592), it was found that a chemical synthesis using lead(IV) acetate (B1210297) yielded a 2:1 ratio of cis to trans isomers, whereas an electrochemical synthesis produced a 7:5 ratio. gla.ac.uk This study also corrected a previous misassignment of the isomers in the literature, underscoring the importance of careful stereochemical analysis. gla.ac.uk

Table 2: Reported Isomer Ratios for Dihydrofuran Derivatives

| Compound | Synthetic Method | cis:trans Ratio | Reference |

|---|---|---|---|

| This compound | Electrochemical | 1.7:1 | rug.nl |

| 2,5-Diacetoxy-2,5-dihydrofuran | Chemical (Lead-based) | 2:1 | gla.ac.uk |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethoxy-2,5-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-7-5-3-4-6(8-2)9-5/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFWXFIWDGJRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870505 | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethoxy-2,5-dihydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

332-77-4 | |

| Record name | 2,5-Dimethoxy-2,5-dihydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-2,5-dimethoxyfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 332-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-2,5-dimethoxyfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIHYDRO-2,5-DIMETHOXYFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31695LI9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Dimethoxy 2,5 Dihydrofuran

Chemical Synthesis Approaches

Chemical methods for synthesizing 2,5-Dimethoxy-2,5-dihydrofuran predominantly involve the 1,4-addition of methoxy (B1213986) groups across the furan (B31954) ring. This is typically accomplished by reacting furan with methanol (B129727) in the presence of a halogen, such as bromine or chlorine.

A traditional and well-established method for preparing this compound involves the reaction of furan with bromine in a methanol solution. google.comscispace.com In this process, the addition of two methoxy groups occurs at the 2 and 5 positions of the furan ring, yielding a mixture of cis- and trans-isomers of the desired product. iust.ac.ir The reaction is typically conducted in the presence of a base, such as potassium acetate (B1210297), to neutralize the hydrogen bromide that is formed as a byproduct. scispace.com

Despite its utility, the synthesis of this compound via bromination is beset with several significant drawbacks related to safety, environmental impact, and operational complexity. google.com

Bromination-Methoxylation of Furan

Limitations and Challenges of Traditional Bromination Methods

Toxicity and Corrosivity of Liquid Bromine

Liquid bromine is a highly hazardous substance, posing substantial risks to personnel and equipment. ddpsinc.com It is a dark reddish-brown, fuming liquid that is extremely corrosive to metals and human tissue. icl-industrialproducts.comnih.gov Contact with the skin or eyes can cause severe chemical burns that are slow to heal. icl-industrialproducts.comgasdetection.com Inhalation of its pungent, suffocating vapors can lead to severe irritation of the entire respiratory tract, potentially causing conditions like pulmonary edema. gasdetection.comservice.gov.uk The high volatility and toxicity of bromine necessitate stringent safety precautions and specialized handling equipment to prevent exposure. ddpsinc.com

Environmental Pollution from Byproducts

The bromination-methoxylation reaction is inherently atom-inefficient and generates considerable waste. rsc.org A significant issue is that up to half of the bromine used in the reaction is converted into hydrogen bromide (HBr). rsc.org This acidic byproduct must be neutralized and removed, often resulting in the formation of large quantities of aqueous salt waste, such as sodium bromide, which can pollute effluents. google.comrsc.org The disposal of this halogen-containing waste presents an environmental challenge. smolecule.com Furthermore, the industrial recovery of bromine from waste streams is a necessary but complex process to mitigate environmental release and improve the economic viability of the process. ddpsinc.comchimia.ch

Operational Challenges (e.g., Low Temperature Requirements)

A major operational hurdle in the traditional bromination method is the requirement for cryogenic reaction temperatures. The reaction must be carried out at very low temperatures, typically below -7°C and sometimes as low as -20°C, to control the reaction's exothermicity and prevent the formation of polyhalogenated byproducts. google.comscispace.compharmaguideline.com Maintaining these low temperatures on an industrial scale is energy-intensive and requires significant investment in specialized cooling equipment, thereby increasing operational costs.

Table 1: Challenges Associated with the Bromination-Methoxylation of Furan

| Challenge | Description | Citations |

|---|---|---|

| Toxicity | Liquid bromine is highly toxic via inhalation and corrosive, causing severe burns to skin, eyes, and mucous membranes. | icl-industrialproducts.comgasdetection.com |

| Corrosivity | Bromine is highly corrosive to metals, requiring specialized and robust handling and storage equipment. | ddpsinc.comnih.gov |

| Byproduct Formation | Generates significant amounts of hydrogen bromide (HBr), which requires neutralization and results in salt waste. | google.comrsc.org |

| Environmental Impact | Effluent pollution from bromide salts and other halogenated waste products is a major concern. | google.comsmolecule.com |

| Low Temperatures | The reaction requires cryogenic conditions (e.g., below -20°C) to control reactivity and side reactions, which is energy-intensive. | google.comscispace.com |

To circumvent the issues associated with bromine, methods utilizing chlorine have been developed. In this approach, furan and methanol are reacted with chlorine gas to produce this compound. google.com This process can be performed in a continuous fixed-bed reactor using a Ti-V-Fe-Si mixed oxide catalyst. google.comvulcanchem.com The use of an acid-binding agent, such as triethylamine (B128534) or sodium carbonate, is crucial to neutralize the hydrogen chloride (HCl) byproduct. vulcanchem.comchemicalbook.com

This method offers several advantages over the traditional bromination route. Replacing liquid bromine with chlorine gas can reduce raw material costs and mitigate some of the handling hazards associated with bromine. google.com Catalytic fixed-bed processes allow for continuous production, improved reaction speed, and better control over reaction heat, which can lead to higher furan conversion rates and reduced side reactions. google.com Reported yields for this method are often high, with some processes achieving 79.7% to 85.3% under optimized conditions. vulcanchem.comchemicalbook.com

Table 2: Comparison of Halogenation-Methoxylation Synthesis Methods

| Feature | Bromination-Methoxylation | Chlorination-Methoxylation |

|---|---|---|

| Halogen Source | Liquid Bromine (Br₂) | Chlorine (Cl₂) Gas |

| Catalyst | Typically none required | Ti-V-Fe-Si mixed oxides |

| Acid Scavenger | Potassium acetate | Triethylamine, Sodium Carbonate |

| Temperature | Very low (e.g., -7°C to -20°C) | Moderate (-5°C to 120°C) |

| Typical Yield | 47% | 79.7% - 85.3% |

| Key Disadvantage | High toxicity of Br₂, waste generation, low temperatures | Handling of chlorine gas |

| Key Advantage | Well-established method | Higher yield, potential for continuous process, lower cost |

Chlorination-Methoxylation of Furan

Fixed-Bed Catalytic Reaction Methods

The catalyst system is a critical component of the fixed-bed method. A mixed oxide catalyst composed of titanium, vanadium, iron, and silicon (Ti-V-Fe-Si) has been shown to be effective. google.com This catalyst accelerates the rate of methoxylation following chlorination, leading to enhanced transformation efficiency. google.com The typical weight ratio of the components in the mixed oxide catalyst is 1:0.1-1:1-2:0.1-1 for TiO₂:V₂O₅:Fe₂O₃:SiO₂. google.com Under optimized conditions, which include a reaction temperature of 70–120°C, this catalytic system can achieve a yield of 79.7%. smolecule.comvulcanchem.com

The reaction of furan with chlorine and methanol generates hydrochloric acid as a byproduct. This acid can negatively impact the reaction equilibrium. google.com To mitigate this, an organic amine, such as triethylamine, is employed as an acid scavenger. google.comvulcanchem.com The triethylamine neutralizes the hydrochloric acid, forming a salt and preventing its interference with the desired reaction pathway. google.com Other organic amines like tri-n-propylamine and di-n-propylamine can also be used for this purpose. google.com

Electrochemical Synthesis of this compound

Electrochemical synthesis offers a green and efficient alternative for producing this compound. This method avoids the use of harsh chemical oxidants and allows for precise control over the reaction. scispace.com

Anodic Oxidation of Furan

The core of the electrochemical synthesis is the anodic oxidation of furan in a methanol solution. bohrium.comrug.nl This process can be conducted in an undivided cell, often using a constant current. rug.nld-nb.info The mechanism is believed to proceed through an electrochemical-chemical-electrochemical-chemical (ECEC) pathway. royalsocietypublishing.orgresearchgate.net Initially, furan is oxidized at the anode to form a radical cation. This intermediate then reacts with a methoxy anion from the methanol solvent. A second electrochemical oxidation of this newly formed radical produces a cation, which is subsequently attacked by another methoxy anion to yield the final this compound product. royalsocietypublishing.orgresearchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the electrochemical synthesis. Key factors that are often fine-tuned include the choice of electrolyte, current density, and flow rate in flow cell systems. bohrium.comresearchgate.net For instance, the anodic methoxylation of furan has been shown to produce a 50% yield at theoretical current when using electrolytes such as sodium methoxide (B1231860), potassium hydroxide, sodium hydroxide, sodium bromide, lithium chloride, or ammonium (B1175870) bromide. rsc.org The use of a thin-layer flow cell has demonstrated the potential for achieving a high chemical yield of 98% in a single pass of the furan solution, even without an intentionally added supporting electrolyte. bohrium.comresearchgate.net

The following table summarizes the optimization of various parameters in the electrochemical synthesis of this compound.

| Parameter | Variation | Effect on Yield/Conversion | Reference |

| Electrolyte | NaOMe, KOH, NaOH, NaBr, LiCl, NH₄Br | 50% yield at theoretical current. rsc.org | rsc.org |

| Current Density | Increased from 0.01 to 0.015 amp/cm² (in acetic acid) | Lowered yield from 45% to 20% at theoretical current. rsc.org | rsc.org |

| Flow Rate | Optimized in a thin layer flow cell | A flow rate of 165 μL min⁻¹ was found to be ideal, balancing throughput and conversion. d-nb.info | d-nb.info |

The choice of electrode materials significantly influences the efficiency of the electrochemical reaction. bohrium.com For the anodic oxidation of furan, a glassy carbon anode has been identified as a superior material. bohrium.comresearchgate.net In combination with a platinum cathode, this setup has been shown to provide the highest yields of this compound. bohrium.com The platinum cathode is particularly effective for the reduction of methanol, which in turn produces the methoxide anion that acts as both a nucleophile and an additional supporting electrolyte in the reaction. bohrium.com The nature of the anode material is especially important under basic conditions, with yields varying significantly between different materials like platinum (51%), graphite (B72142) (49%), silver (14%), iron (14%), nickel (6%), and copper (5%). rsc.org

The following table details the performance of different electrode materials in the synthesis of this compound.

| Anode Material | Cathode Material | Yield | Reference |

| Glassy Carbon | Platinum | Highest yield (up to 98% in a flow cell). bohrium.comresearchgate.net | bohrium.comresearchgate.net |

| Platinum | - | 51% (under basic conditions). rsc.org | rsc.org |

| Graphite | - | 49% (under basic conditions). rsc.org | rsc.org |

| Silver | - | 14% (under basic conditions). rsc.org | rsc.org |

| Iron | - | 14% (under basic conditions). rsc.org | rsc.org |

| Nickel | - | 6% (under basic conditions). rsc.org | rsc.org |

| Copper | - | 5% (under basic conditions). rsc.org | rsc.org |

Reaction Conditions and Optimization

Current Density and Flow Rate Effects

In the electrosynthesis of this compound, particularly within a thin layer flow cell, the current density and flow rate are pivotal in optimizing the reaction's efficiency and yield. researchgate.netbohrium.com A high yield of the desired product has been achieved at current densities ranging from 0.5 to 5 mA cm⁻². bohrium.com Similarly, maintaining a flow rate between 0.01 and 0.1 mL min⁻¹ has been shown to result in high conversion and yield. bohrium.com One study demonstrated that a self-supported paired electrosynthesis in a microflow reactor could achieve excellent yields at flow rates up to 0.5 mL·min−1. beilstein-journals.org

The interplay between these two parameters is crucial. For instance, a maximum chemical yield of 98% for pure this compound, without the need for subsequent work-up, was obtained in a single pass through a thin layer flow cell. researchgate.netbohrium.com This was achieved using a glassy carbon anode and a platinum cathode. researchgate.netbohrium.com It's important to note that lower current densities can necessitate larger cell dimensions to achieve the same production rate, as the required electrode area is inversely proportional to the current density. acs.org

| Parameter | Optimal Range/Value | Reference |

|---|---|---|

| Current Density | 0.5 - 5 mA cm⁻² | bohrium.com |

| Flow Rate | 0.01 - 0.1 mL min⁻¹ | bohrium.com |

| Maximum Yield | 98% | researchgate.netbohrium.com |

Electrolyte Systems (e.g., Methanol, Conducting Salts)

The electrolyte system is a fundamental component of the electrochemical synthesis, providing the necessary conductivity for the reaction to proceed. In the synthesis of this compound, the electrolyte typically consists of the furan substrate, an alkanol (most commonly methanol), and a conducting salt. google.com

Methanol serves as both the solvent and the source of the methoxy groups that are added to the furan ring. google.com Various conducting salts can be employed to impart conductivity to the methanol solution, including halides (e.g., KF, NaBr), alcoholates (e.g., NaOCH₃), and salts of alkanoic acids (e.g., potassium acetate). google.com The composition of the electrolyte can be varied, with typical ranges being 5-50% by weight of 2,5-dihydrofuran (B41785), 1-10% by weight of conducting salt, and 40-94% by weight of methanol. google.com

Interestingly, a "self-supported" paired electrosynthesis has been developed that operates without an intentionally added supporting electrolyte. researchgate.netbohrium.com In this system, the methoxide anion, generated from the reduction of methanol at the cathode, acts as both a nucleophile and an additional supporting electrolyte. bohrium.com This approach has yielded up to 98% of the pure product. researchgate.netbohrium.com The choice of electrode material is also critical in these systems, with a glassy carbon anode and a platinum cathode being a particularly effective combination. researchgate.netbohrium.com

Mechanistic Studies of Electrochemical Oxidation

The electrochemical oxidation of furan to this compound is understood to proceed through a specific sequence of electrochemical and chemical steps.

Electrochemical-Chemical-Electrochemical-Chemical (ECEC) Mechanism

The prevailing mechanism for the electrochemical synthesis of this compound is the Electrochemical-Chemical-Electrochemical-Chemical (ECEC) pathway. royalsocietypublishing.orgarchivepp.comrsc.orgrsc.org This mechanism involves a sequence of electron transfers at the electrode surface and chemical reactions in the solution. royalsocietypublishing.org

The process is initiated by the first electrochemical (E) step, where the furan molecule is oxidized at the anode to form a radical cation. royalsocietypublishing.org This is followed by a chemical (C) step, in which a methoxy anion attacks the radical cation. royalsocietypublishing.org A second electrochemical (E) oxidation of the resulting radical species then occurs, producing a closed-shell cation. royalsocietypublishing.org Finally, a second chemical (C) step involves the attack of another methoxy anion on this cation to yield the final this compound product. royalsocietypublishing.org

Formation of Radical Cations and Cations

The formation of a radical cation is the initial and critical step in the ECEC mechanism. royalsocietypublishing.orgwustl.edu The one-electron oxidation of furan at the anode generates this highly reactive intermediate. royalsocietypublishing.orgwustl.edu Computational studies have shown that this initial oxidation is a significantly endergonic process. royalsocietypublishing.org The resulting radical cation has the radical and cation character predominantly located at the 2- and 5-positions of the furan ring. royalsocietypublishing.org

Following the first chemical step (addition of a methoxy anion), a second electrochemical oxidation takes place. royalsocietypublishing.org This second oxidation is considerably less endergonic than the first, suggesting it proceeds rapidly after the initial methoxylation, provided the anodic potential is maintained. royalsocietypublishing.org This step generates a cation at the 5-position of the furan ring, which can be stabilized by the formation of an oxonium ion. royalsocietypublishing.org

Role of Methoxy Anions in Product Formation

Methoxy anions, derived from methanol in the electrolyte, play a crucial nucleophilic role in the formation of this compound. royalsocietypublishing.org In the ECEC mechanism, the first methoxy anion attacks the initially formed furan radical cation, leading to a mono-substituted radical species. royalsocietypublishing.org

After the second electrochemical oxidation, which forms a cation, a second methoxy anion performs a nucleophilic attack to generate the final dimethoxylated product. royalsocietypublishing.org In self-supported electrosynthesis systems, the methoxide anion is formed at the cathode through the reduction of methanol and also serves to increase the conductivity of the solution. bohrium.com

Stereochemical Control in Electrosynthesis

The electrochemical synthesis of 2,5-disubstituted-2,5-dihydrofurans, including the dimethoxy derivative, typically results in a mixture of cis and trans isomers. researchgate.net Achieving significant control over the formation of a specific isomer has proven to be challenging in both chemical and electrochemical methods. royalsocietypublishing.org

One study on the electrosynthesis of 2,5-diacetoxy-2,5-dihydrofuran (B145592), a related compound, found that the electrochemical method produced a cis:trans ratio of 7:5. royalsocietypublishing.orgresearchgate.net This was in contrast to the chemical method using lead salts, which yielded a 2:1 cis:trans ratio. royalsocietypublishing.orgresearchgate.net Further research into the electrochemical synthesis of 2,5-dibutoxy-2,5-dihydrofuran suggested that bulky substituents on the furan ring could influence the stereochemical outcome by shielding one face of the ring from the addition of the second carboxylate moiety. researchgate.net While specific data on the stereochemical control in the electrosynthesis of this compound is not extensively detailed in the provided search results, the findings for analogous compounds suggest that factors like substituent size and reaction conditions can influence the isomeric ratio. royalsocietypublishing.orgresearchgate.net

Electrochemical Oxidation of 2,5-Dihydrofuran

The electrochemical synthesis of 2,5-dialkoxy-2,5-dihydrofurans can be achieved through the electrochemical oxidation of 2,5-dihydrofuran in the presence of an appropriate alkanol, such as methanol. google.com This method presents a direct and efficient route to the target compound. The process is typically carried out in an electrolysis cell, which can be either a compartmented or non-compartmented industrial cell, using an electrolyte solution composed of 2,5-dihydrofuran, the alcohol, and a conducting salt. google.com The material resulting from the electrolysis can be processed by distillation to separate the desired product. google.com

Comparison with Furan as Starting Material

Traditionally, 2,5-dialkoxy-2,5-dihydrofurans were synthesized from furan. One method involves reacting furan with bromine in an alcoholic solution at temperatures below -20°C, a process that requires significant amounts of bromine and bases, leading to considerable effluent pollution and the industrial challenge of maintaining low temperatures. google.com While electrochemical oxidation of furan is also a viable and industrially suitable alternative that avoids these issues, furan itself is a hazardous material that necessitates expensive safety measures for industrial handling. google.com

In contrast, 2,5-dihydrofuran is readily available from the dehydration of butene-1,4-diol and is significantly easier and safer to handle on an industrial scale. google.com The development of an electrochemical process using 2,5-dihydrofuran as the starting material therefore represents a substantial improvement in terms of industrial applicability and safety. google.com

Regioselective Alkoxy Group Introduction

A notable and surprising aspect of the electrochemical oxidation of 2,5-dihydrofuran is the regioselective introduction of two alkoxy groups at the 2 and 5 positions of the dihydrofuran ring. google.com Typically, the electrochemical oxidation of olefins can result in low material yields and current efficiencies. google.com However, this process effectively yields the desired 2,5-disubstituted product. The synthesis proceeds via a monomethoxydihydrofuran intermediate. google.com

The following table summarizes experimental data for the electrosynthesis of this compound from 2,5-dihydrofuran.

| Example | Anode Material | Electrolyte (g) | Current Density (A/dm²) | Conversion of DHF (%) | Material Yield of DMD (%) | Current Efficiency (%) |

|---|---|---|---|---|---|---|

| 1 | Graphite | 280 DHF, 1120 Methanol, 30 NaBr | 4 | 85 | 81 | 69 |

| 2 | Platinum | 280 DHF, 1120 Methanol, 30 NaBr | 4 | 84 | 80 | 67 |

| 3 | Lead Dioxide | 280 DHF, 1120 Methanol, 30 NaBr | 4 | 86 | 82 | 70 |

| 4 | Graphite | 280 DHF, 1120 Methanol, 30 NaOCH₃ | 4 | 82 | 78 | 67 |

DHF: 2,5-Dihydrofuran, DMD: this compound. Data sourced from patent US4441970A. google.com

Paired Electrosynthesis Approaches

Self-Supported Paired Electrosynthesis

A significant advancement in this area is the development of self-supported paired electrosynthesis, which can be conducted in a thin layer flow cell. researchgate.netbohrium.com In this setup, this compound is produced by the anodic oxidation of furan, while the methanol solvent is simultaneously reduced at the cathode. researchgate.netbohrium.com The methoxide anion generated during the cathodic reduction of methanol serves as both a nucleophile for the reaction and as an additional supporting electrolyte. bohrium.com This elegant approach streamlines the synthesis, allowing for the production of a pure product without the need for extensive work-up, achieving chemical yields as high as 98% in a single pass through the flow cell. researchgate.netbohrium.com

Key factors influencing the success of this self-supported process include the choice of electrode materials, the applied current density, and the flow rate of the reactant solution. researchgate.netbohrium.com

| Anode Material | Cathode Material | Current Density (mA cm⁻²) | Flow Rate (mL min⁻¹) | Maximum Yield (%) |

|---|---|---|---|---|

| Glassy Carbon | Platinum | 0.5 - 5 | 0.01 - 0.1 | 98 |

Optimized conditions for self-supported paired electrosynthesis. researchgate.netbohrium.com

Elimination of Supporting Electrolytes

A major advantage of using microreactors or thin layer flow cells is the ability to minimize or completely eliminate the need for intentionally added supporting electrolytes. bohrium.comengineering.org.cnbeilstein-journals.org The small distance between the electrodes in these systems reduces the electrical resistance, as the ion transport path is significantly shortened. engineering.org.cn This allows the reaction to proceed efficiently without the addition of conventional conducting salts. engineering.org.cn Eliminating the supporting electrolyte not only simplifies the process and purification but also improves the atom economy of the synthesis. engineering.org.cn In the self-supported paired electrosynthesis of this compound, the system effectively generates its own electrolyte in situ through the cathodic reduction of methanol. bohrium.com This method has demonstrated superior performance, with a yield of 98% in a microcell, compared to 80-85% in a conventional electrochemical cell that requires a supporting electrolyte. researchgate.net

Industrial Scalability and Environmental Benefits of Electrosynthesis

Electrosynthesis offers a green and scalable alternative to traditional chemical synthesis. researchgate.netscispace.com The use of electrons as a reagent is inherently environmentally friendly, and reactions are often conducted under mild conditions of temperature and pressure. researchgate.net Electrochemical methods can lead to higher product selectivity, a reduction in reaction steps, and minimized waste byproducts. researchgate.net The electrochemical production of this compound is a notable example of an industrial organic electrosynthesis process developed by companies like BASF. scispace.comelectrochem.org

The environmental benefits are significant. This method avoids the use of toxic and hazardous reagents such as bromine or lead(IV) salts, which are employed in older chemical routes. google.comnih.govroyalsocietypublishing.org Paired electrosynthesis further enhances the environmental credentials by using the electrical energy more efficiently, thereby reducing energy consumption. researchgate.net

The use of flow cells and microreactors is key to the industrial scalability of these processes. engineering.org.cnacs.org Flow reactors allow for continuous production and high conversion of reactants in a single pass. researchgate.netacs.org While laboratory-scale cells might have electrode areas of 5–100 cm², industrial-scale systems can feature electrodes up to 1 m² and stack multiple cells, enabling large-scale production. acs.org This technology facilitates a shift from batch to continuous manufacturing, which can improve process efficiency and reduce production costs. researchgate.net

Reduction of Toxic Reagents and Waste

A primary focus in modern synthetic routes to this compound and similar compounds has been the replacement of hazardous reactants and the minimization of waste streams, particularly by avoiding large quantities of supporting electrolytes in electrochemical methods.

Traditional syntheses for analogous 2,5-di-substituted-2,5-dihydrofurans often employed toxic heavy metal salts, such as those containing Lead(IV). researchgate.netroyalsocietypublishing.org Electrochemical syntheses present a greener alternative, eliminating the need for such toxic reagents. researchgate.netroyalsocietypublishing.org The conventional approach for preparing this compound involved the reaction of furan and methanol with bromine, a toxic and hazardous reagent. google.com An improved method replaces elemental bromine with chlorine in a continuous fixed-bed catalytic reaction, which also uses an organic amine as an acid-binding agent instead of solid alkali, further reducing difficult-to-handle waste. google.com Another modified preparation method improved upon older procedures by using dimethylamine (B145610) to neutralize acid instead of gaseous ammonia. jlu.edu.cn

A significant source of waste in conventional organic electrosynthesis is the large amount of supporting electrolyte required, which complicates product separation and disposal. bohrium.com To address this, a self-supported paired electrosynthesis process has been developed. bohrium.com This method functions without any intentionally added supporting electrolyte, thereby significantly reducing chemical waste. researchgate.netbohrium.com In this process, the oxidation of furan at the anode is paired with the reduction of the methanol solvent at the cathode to produce this compound. researchgate.netbohrium.com This approach not only provides the desired product in high yield but also eliminates the waste associated with supporting electrolytes, which is a considerable advancement in making the synthesis more environmentally friendly. researchgate.net

| Synthetic Approach | Reagent/Waste Reduced | Key Findings | Reference |

| Electrochemical Synthesis | Toxic Lead(IV) salts | Provides an alternative to toxic heavy metal reagents used for analogous compounds. | researchgate.net, royalsocietypublishing.org |

| Fixed-Bed Catalysis | Elemental Bromine, Solid Alkali | Chlorine replaces bromine, and an organic amine serves as an acid-binding agent, reducing costs and enabling continuous production. | google.com |

| Self-Supported Paired Electrosynthesis | Supporting Electrolyte | The reaction proceeds efficiently without added electrolyte, minimizing chemical waste and simplifying purification. | researchgate.net, bohrium.com |

| Modified Chemical Synthesis | Gaseous Ammonia | Dimethylamine is used for neutralization, improving handling over gaseous ammonia. | jlu.edu.cn |

Reactor Design and Efficiency (e.g., Thin Layer Flow Cells)

The efficiency and environmental impact of synthesizing this compound are critically influenced by the design of the electrochemical reactor. Thin layer flow cells, in particular, have been instrumental in developing more sustainable processes.

Thin layer flow cells have been specifically designed to minimize the need for supporting electrolytes. bohrium.com In one such design for the synthesis of this compound, the cell consists of two mounts, often made of polyether ether ketone (PEEK), which hold the anode and cathode directly facing each other. researchgate.net The distance between the electrodes is minimized, sometimes to as little as 25-100 micrometers, which is a key factor in allowing the reaction to proceed without an added electrolyte. researchgate.net

This self-supported paired electrosynthesis in a thin layer flow cell has been shown to produce this compound with a chemical yield as high as 98% in a single pass of the furan solution. researchgate.netbohrium.com The efficiency of this process is dependent on several factors, including the electrode materials, current density, and flow rate. researchgate.netbohrium.com Research has optimized these parameters, finding that a combination of a glassy carbon anode and a platinum cathode is effective. researchgate.netbohrium.com While the chemical yield can be excellent, the current efficiency may be 10% or lower due to the competing oxidation of methanol. bohrium.com Despite this, the ability to obtain a pure product without extensive work-up represents a major process advantage. researchgate.netbohrium.com

Other reactor designs have also been employed. The synthesis has been performed via constant current electrolysis in an undivided cell, which represents a simple reactor configuration. rug.nl Additionally, a continuous production method has been developed using a fixed-bed reactor loaded with a titanium, vanadium, iron, and silicon series catalyst. google.com This approach increases the furan conversion rate and solves the problem of reaction heat dissipation. google.com

| Reactor Type | Key Design Feature | Impact on Efficiency / Yield | Reference |

| Thin Layer Flow Cell | Anode and cathode directly facing; minimal electrode distance (25-100 µm). | Enables electrosynthesis without supporting electrolyte; achieves up to 98% chemical yield of pure product in a single pass. | researchgate.net, bohrium.com |

| Undivided Cell | Simple reactor configuration without a membrane separating anode and cathode. | Used for constant current electrolysis to produce the target compound. | rug.nl |

| Fixed-Bed Reactor | Continuous flow system with a solid catalyst (Ti, V, Fe, Si series). | Increases furan conversion rate, improves heat dissipation, and reduces production costs by approximately 30%. | google.com |

Chemical Reactivity and Transformations of 2,5 Dimethoxy 2,5 Dihydrofuran

Ring-Opening Reactions

The cyclic acetal (B89532) structure of 2,5-dimethoxy-2,5-dihydrofuran makes it prone to ring-opening under acidic conditions, leading to the formation of valuable dicarbonyl compounds.

Under acidic conditions, this compound undergoes hydrolysis to yield malealdehyde (B1233635). thieme-connect.com This reaction proceeds through the protonation of an ether oxygen, which facilitates the opening of the furan (B31954) ring. The resulting malealdehyde is often not isolated in its pure form due to its reactivity but can be used in subsequent reactions. For instance, it can be reacted with hydrazine (B178648) to synthesize pyridazine. google.com The hydrolysis can be catalyzed by various Brønsted acids, including para-toluenesulfonic acid, hydrochloric acid, and sulfuric acid. google.com

This transformation makes this compound a stable and convenient precursor for the otherwise unstable malealdehyde, finding utility in the synthesis of various heterocyclic compounds. google.comsdu.dk For example, the reaction of the hydrolysis product with amino dicarboxylic acid esters leads to the formation of 3-pyrroline-2-ones. tubitak.gov.tr

The ring-opening of this compound is a key step in the synthesis of unsaturated 1,4-dicarbonyl compounds. sdu.dk This process is foundational to the Achmatowicz rearrangement, where furfuryl alcohols are converted to 6-hydroxy-2H-pyran-3(6H)-ones. thieme-connect.com The initial step involves the oxidative cleavage of the furan ring to form a 2,5-dialkoxy-2,5-dihydrofuran, which upon acidic hydrolysis, yields the desired dicarbonyl intermediate. thieme-connect.com This intermediate can then cyclize to form the pyranone ring system.

Furthermore, an acid-catalyzed ring-opening of this compound can lead to the formation of 1,1,4,4-tetramethoxy-2-butene. rug.nl This open-chain compound can then participate in cross-metathesis reactions to produce α,β-unsaturated acetals, which are precursors to α,β-unsaturated aldehydes. rug.nl

Substitution Reactions

The methoxy (B1213986) groups at the C2 and C5 positions of this compound are susceptible to substitution by various nucleophiles.

A straightforward synthesis of 2-methoxy-5-alkoxy-2,5-dihydrofurans can be achieved by reacting this compound with various alcohols. researchgate.net This transacetalization reaction provides a route to more complex and biologically relevant compounds in a single step with high yields. researchgate.net

The methoxy groups of this compound can be displaced by other nucleophiles. researchgate.net For example, reactions with thiols have been shown to produce 2-furyl thioethers. acs.org Additionally, this compound reacts with vinyl ethers in the presence of a catalytic amount of magnesium bromide etherate to yield functionalized 2-alkylfurans. researchgate.net This reaction proceeds through a formal condensation followed by aromatization. researchgate.net

| Nucleophile | Reagent | Product | Reference |

| Alcohols | Various alcohols | 2-Methoxy-5-alkoxy-2,5-dihydrofurans | researchgate.net |

| Thiols | Thiols | 2-Furyl thioethers | acs.org |

| Vinyl ethers | Ethyl vinyl ether, MgBr₂·OEt₂ | 2-Furylacetaldehyde diethyl acetal | researchgate.net |

| Amino dicarboxylic acid esters | Amino dicarboxylic acid esters, H₂O, pH 1 | 3-Pyrroline-2-ones | tubitak.gov.tr |

| o-Aminophenol | o-Aminophenol, H₂O, pH 1 | o-Hydroxyphenyl substituted pyrrolinone | tubitak.gov.tr |

Cycloaddition Reactions

This compound and its derivatives can participate in cycloaddition reactions, serving as building blocks for more complex molecular architectures. While direct Diels-Alder reactions of this compound are not extensively documented in the provided context, its derivatives and related compounds are known to undergo such transformations. For instance, furan derivatives are used in [3+2] cycloadditions to prepare pyrrole (B145914) scaffolds. beilstein-journals.org The reactivity of the double bond within the dihydrofuran ring makes it a potential candidate for various cycloaddition pathways, expanding its synthetic utility.

[3+2] Cycloaddition Methodology

This compound can undergo 1,3-dipolar cycloaddition reactions. For instance, it reacts with C-benzoyl-N-phenylnitrone to produce diastereoisomeric pairs of exo- and endo-cycloadducts. cas.cz This type of reaction highlights the ability of the double bond in the dihydrofuran ring to participate in pericyclic reactions, providing a pathway to highly substituted heterocyclic systems. The stereoselectivity of these cycloadditions is a key aspect of their synthetic utility. cas.cz

Lewis Acid Catalyzed Vinylogous Mukaiyama-Michael (VMM) Reactions

The vinylogous Mukaiyama-Michael (VMM) reaction is a powerful carbon-carbon bond-forming reaction. In the context of this compound, it is often converted in situ to its more reactive counterpart, 2-(trimethylsilyloxy)furan, which then participates in the VMM reaction. This transformation is typically catalyzed by a Lewis acid.

Lewis acid-catalyzed VMM reactions between 2-(trialkylsilyloxy)furans and α,β-unsaturated cyclic enones or oxo esters have been shown to be effective, yielding butenolide products in good yields. researchgate.netresearchgate.net Both types of Michael acceptors are viable substrates for this reaction. researchgate.net For example, the in situ generated 2-trimethylsilyloxyfuran from this compound adds efficiently to cyclohexenone in the presence of TMSBr, producing the corresponding butenolide adduct. researchgate.net

A comparative study has revealed that α,β-unsaturated oxo esters generally provide better diastereocontrol in VMM reactions compared to α,β-unsaturated cyclic enones. researchgate.netresearchgate.net In many cases, the crystal structures of the major isomers formed in these reactions show an anti relationship between the newly created stereogenic centers. researchgate.netresearchgate.net This stereochemical outcome can be rationalized by proposing either an open transition state with an antiperiplanar orientation of the reactants or a Diels-Alder-like transition state involving an exo approach. researchgate.net The ability to control the diastereoselectivity of these reactions is crucial for their application in the synthesis of complex natural products and other stereochemically rich molecules.

Reactions as a Synthetic Equivalent

One of the most significant applications of this compound in organic synthesis is its use as a stable and easily handled precursor to more reactive or less stable intermediates.

This compound is widely recognized as a synthetic equivalent of 2(5H)-furanone and 2-trimethylsilyloxyfuran. researchgate.net This equivalence allows for the use of the more stable dihydrofuran in reactions where the direct use of the furanone or silyloxyfuran might be problematic. The conversion to the reactive intermediate is typically achieved in situ under the reaction conditions, providing a convenient method for the synthesis of 5-substituted-2(5H)-furanone derivatives. researchgate.net

In a notable application, this compound serves as a synthetic equivalent of 3-formyl propionate (B1217596) in Pictet-Spengler type reactions. tandfonline.comtandfonline.commolaid.com The Pictet-Spengler reaction is a powerful method for constructing isoquinoline (B145761) and β-carboline ring systems. The condensation of various 2-aryl ethylamines with this compound in refluxing acetic acid provides arylindolizidinones in moderate yields. tandfonline.com This one-step process offers a valuable alternative to previously published methods that often require the multi-step preparation of the unstable 3-formyl propionate. tandfonline.com A key advantage of this methodology is the high diastereoselectivity observed in certain cases, such as with histidine and tryptophane methyl esters, which yield single diastereomers. tandfonline.com

Table of Reaction Products

| Reactant(s) | Reagent/Catalyst | Product(s) | Yield | Reference |

| 2-Aryl ethylamines, this compound | Acetic acid (reflux) | Arylindolizidinones | 45-53% | tandfonline.com |

| 2-(Trimethylsilyloxy)furan (from this compound), Cyclohexenone | TMSBr | Butenolide adduct | 85% | researchgate.net |

| This compound, C-benzoyl-N-phenylnitrone | - | Exo- and endo-cycloadducts | - | cas.cz |

Masked Diketone or Diacid Equivalence

This compound serves as a valuable synthon in organic chemistry, functioning as a masked equivalent for 1,4-dicarbonyl compounds and their corresponding diacids. This reactivity stems from the susceptibility of its dihydrofuran ring to acidic hydrolysis. Under aqueous acidic conditions, the acetal groups are cleaved, leading to the formation of the parent dicarbonyl compound.

The hydrolysis of this compound, which is a cyclic acetal of malealdehyde, provides a straightforward route to this otherwise unstable 1,4-dicarbonyl compound. The reaction proceeds by protonation of the oxygen atoms of the methoxy groups, followed by nucleophilic attack by water and subsequent elimination of methanol (B129727) to reveal the aldehyde functionalities. This transformation makes this compound a stable and convenient precursor for generating malealdehyde in situ for subsequent reactions.

Furthermore, this masked dicarbonyl functionality can be extended to the synthesis of succinaldehyde (B1195056) derivatives and other related 1,4-dicarbonyl systems. The versatility of this compound as a masked diketone equivalent has been exploited in the synthesis of various complex organic molecules, including natural products and heterocyclic compounds. The controlled release of the dicarbonyl functionality under specific pH conditions allows for its strategic unmasking at a desired stage of a multi-step synthesis.

Polymerization Reactions

This compound can undergo ring-opening polymerization (ROP) initiated electrochemically. This method offers a unique approach to polymer synthesis, allowing for control over the initiation process. The electrochemical initiation typically involves the reduction or oxidation of the monomer or a suitable initiator at an electrode surface, generating reactive species that trigger the polymerization cascade.

In the case of this compound, both anionic and cationic polymerization mechanisms can be initiated electrochemically. Anionic polymerization can be initiated by the direct reduction of the monomer at the cathode, forming a radical anion that then dimerizes to a dianion, which propagates the polymerization. Cationic polymerization, on the other hand, can be initiated by the oxidation of the monomer at the anode or through the use of an electrochemically generated acid.

The efficiency and outcome of the electrochemical ring-opening polymerization of this compound are significantly influenced by various reaction parameters. These include current density, temperature, solvent, and supporting electrolyte concentration.

Temperature: Temperature plays a crucial role in the thermodynamics and kinetics of the polymerization process. An increase in temperature typically leads to a higher polymerization rate. However, similar to current density, elevated temperatures can also promote side reactions and chain transfer reactions, which can negatively affect the polymer yield and its properties. Finding an optimal temperature is therefore critical for maximizing the yield and obtaining a polymer with the desired characteristics.

Below is a table summarizing the general effects of these parameters on the polymerization of this compound.

| Parameter | Effect on Polymer Yield | Effect on Molecular Weight |

| Current Density | Increases to an optimum, then decreases | Generally decreases with increasing density |

| Temperature | Increases to an optimum, then decreases | Can decrease at higher temperatures due to side reactions |

The resulting polymer, poly(this compound), has been characterized using various analytical techniques to determine its structure and properties. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the polymer's chemical structure, revealing the repeating units and the absence of the dihydrofuran ring.

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase transitions of the polymer. The molecular weight and molecular weight distribution of poly(this compound) are typically determined by Gel Permeation Chromatography (GPC).

While this compound itself is achiral, it can be used as a starting material to synthesize chiral monomers that can then be polymerized to form chiral conducting polymers. For instance, derivatives of this compound can be functionalized with chiral auxiliaries. These chiral monomers, often pyrrole derivatives, can then be electropolymerized to yield chiral conducting polymers.

The chirality introduced into the polymer backbone can induce a helical conformation, leading to unique chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). These chiral conducting polymers are of interest for applications in chiral sensing, asymmetric catalysis, and spintronics. The electrochemical polymerization of these chiral pyrrole monomers allows for the direct deposition of the chiral polymer film onto an electrode surface, providing a straightforward method for fabricating chiral electrodes.

Ring-Opening Polymerization via Electrochemical Initiation

Crosslinking Reactions

This compound and its derivatives can participate in crosslinking reactions to form three-dimensional polymer networks. The reactivity of the double bond within the dihydrofuran ring makes it a suitable candidate for various crosslinking chemistries.

One potential route for crosslinking involves the Diels-Alder reaction, where the dihydrofuran derivative can act as a diene or a dienophile, depending on the reaction partner. By incorporating molecules with multiple dienophilic or dienic functionalities, a crosslinked network can be established.

Furthermore, the masked dicarbonyl functionality of this compound can be utilized for crosslinking. Upon hydrolysis to the corresponding 1,4-dicarbonyl compound, these reactive aldehyde groups can undergo condensation reactions with various crosslinking agents containing, for example, amine or hydroxyl groups, to form imine or acetal linkages, respectively. This approach allows for the development of pH-responsive crosslinked materials, where the crosslinking can be triggered by a change in pH. These crosslinked polymers can find applications in areas such as hydrogels, coatings, and adhesives.

Crosslinking with Chitosan (B1678972) through Imine Linkages

This compound (DHF) serves as an effective crosslinking agent for polymers containing primary amine groups, such as chitosan. researchgate.netrsc.org In an acidic medium and with elevated temperature, DHF undergoes hydrolysis to form butenedial, a dialdehyde (B1249045). rsc.orgrsc.org These aldehyde groups then react with the primary amine groups (glucosamine units) of chitosan via a Schiff base formation, creating intermolecular imine linkages. researchgate.netrsc.orgrsc.org This covalent crosslinking process results in a stable three-dimensional network structure within the chitosan matrix. mdpi.com

The reaction is typically carried out at temperatures around 60°C and a pH of approximately 2.2. researchgate.netrsc.orgrsc.org The extent of this imine-mediated crosslinking can be controlled by adjusting the concentration of DHF. rsc.orgrsc.org For instance, increasing the DHF concentration from 3% to 10% (v/v) has been shown to increase the crosslinking density of chitosan fibers from 35% to 84%. rsc.orgrsc.org This method is considered an alternative to using crosslinkers like glutaraldehyde, which are known for their potential toxicity. rsc.org The DHF crosslinking process is valued for its controllable reaction kinetics, which allows for the tailoring of the resulting material's properties. rsc.orgrsc.org

The creation of imine crosslinks between this compound and chitosan significantly enhances the mechanical and biodegradation properties of chitosan-based materials, particularly fibers. researchgate.netrsc.org Untreated chitosan often exhibits poor mechanical properties, especially in wet conditions, which limits its application in fields like tissue engineering. rsc.org

Crosslinking with DHF imparts improved mechanical stability to chitosan fibers. rsc.orgrsc.org Studies have demonstrated that these covalently crosslinked fibers exhibit superior tensile strength and stiffness compared to their uncrosslinked counterparts. researchgate.netrsc.org For example, high-performance wood-based fiberboards created using DHF-crosslinked chitosan as a binder showed a notable improvement in mechanical properties, including the modulus of rupture (MOR) and modulus of elasticity (MOE). researchgate.net In one study, fiberboards bonded with DHF cross-linked chitosan achieved an optimal MOR of 42.1 MPa and an MOE of 3986.0 MPa. researchgate.net

Furthermore, the crosslinking process enhances the stability of chitosan fibers against enzymatic degradation. researchgate.netrsc.org This is a crucial factor for applications in biological environments. The crosslinked fibers show a higher resistance to degradation while maintaining their structural integrity for longer periods. rsc.orgrsc.org For instance, while uncrosslinked fibers may degrade rapidly, fibers crosslinked with 5% v/v DHF demonstrate favorable degradation kinetics and better shape retention. rsc.orgrsc.org This controlled biodegradability, combined with improved hydrophobicity, makes DHF-crosslinked chitosan a promising material for applications such as bone tissue engineering. researchgate.netrsc.org

| DHF Concentration (% v/v) | Crosslinking Density (%) | Biodegradation (Weight Loss % after 35 days) | Observations |

|---|---|---|---|

| 3 | 35 | ~55 | - |

| 5 | 62 | ~48 | Better shape retention, less brittleness, high strength. rsc.orgrsc.org |

| 10 | 84 | ~48 | Higher extent of cross-linking leads to increased brittleness. researchgate.net |

| Glutaraldehyde (5% v/v) | 86 | N/A | Comparative crosslinker. rsc.orgrsc.org |

Iodine Functionalization and Crosslinking (DHFI)

This compound can be functionalized with iodine to create an iodinated derivative (DHFI). acs.orgnih.govresearchgate.net This process involves the incorporation of iodine into the DHF molecule, a step that has been validated using techniques such as 1H NMR and mass spectroscopy. acs.orgnih.gov The resulting iodinated compound can then be used to crosslink amine-containing polymers like chitosan. acs.orgnih.gov

The crosslinking mechanism is similar to that of unfunctionalized DHF, where the dialdehyde groups formed upon activation react with the primary amines of chitosan. acs.orgnih.gov This surface diffusion-mediated crosslinking has been confirmed by 13C NMR and energy-dispersive X-ray spectroscopy, which verify the linkage between the glucosamine (B1671600) moieties of chitosan and the iodinated product. acs.orgnih.gov This functionalization has been applied not only to chitosan but also to other materials like whey protein-derived carbon nanodots (WCND), creating WCND-DHFI for applications such as antibacterial agents. researchgate.netnih.govresearchgate.net

The primary application of iodine-functionalized this compound (DHFI) lies in the creation of radiopaque polymer derivatives for non-invasive medical imaging. acs.orgnih.gov By covalently binding iodine, a well-known contrast agent, to the chitosan backbone via the DHF crosslinker, the resulting material becomes visible under X-ray and computed tomography (CT) scans. acs.orgnih.gov

Radiopaque fibrous sheets, microspheres, and sutures have been successfully prepared using this method. acs.orgnih.gov Radiography analysis has shown that the opacity of these iodinated chitosan materials is comparable to that of aluminum hollow rings of similar thickness and commercially available radiopaque tapes. acs.orgnih.gov Importantly, the morphology of the fibers and microspheres is retained after the iodination and crosslinking reactions. acs.orgnih.gov

These radiopaque derivatives are designed to be biocompatible and biodegradable. acs.orgnih.gov In vivo studies have demonstrated their nontoxic nature. acs.orgnih.gov For example, an iodinated fiber mesh implanted in a rabbit model was significantly X-ray opaque compared to uncrosslinked mesh and standard surgical swabs. acs.orgnih.gov The opacity was still evident after 60 days, although reduced in intensity, indicating the biodegradable nature of the polymer. acs.orgnih.gov The sufficient in vivo contrast properties of these materials suggest their potential for use in clinical diagnostics, such as tracking materials in the gastrointestinal tract or for non-invasive follow-up of sutures post-surgery. acs.orgnih.gov

| Material Form | Key Property | Finding | Reference |

|---|---|---|---|

| Fibrous Sheets & Microspheres | Radiopacity | Comparable to aluminum rings and commercial radiopaque tape. | acs.orgnih.gov |

| Fiber Mesh (implanted) | In-vivo Opacity | Significantly opaque compared to controls; opacity evident after 60 days. | acs.orgnih.gov |

| Sutures | CT Image Opacity | Established opacity in computed tomography images. | acs.orgnih.gov |

| Microspheres | GI Tract Contrast | Sufficient contrast property for potential use in clinical diagnostics. | acs.orgnih.gov |

Applications in Advanced Organic Synthesis

Synthesis of Complex Heterocycles and Natural Products

2,5-Dimethoxy-2,5-dihydrofuran is a key reagent in the construction of diverse and biologically significant heterocyclic compounds. Its utility stems from its ability to act as a synthetic equivalent for other important chemical entities, thereby streamlining complex synthetic pathways.

5-Substituted-2(5H)-furanone Derivatives

As a synthetic equivalent of 2(5H)-furanone and 2-trimethylsilyloxyfuran, this compound provides a direct, one-step route to 5-substituted-2(5H)-furanone derivatives. researchgate.net This method is notable for its efficiency, offering high yields and the ability to generate a variety of complex and biologically interesting compounds under straightforward reaction conditions. The reaction's adaptability makes it a powerful tool for chemists seeking to introduce diverse functionalities at the 5-position of the furanone ring. researchgate.net

2-Alkylfurans and Furo-Tetrahydrofuranic/Pyranic Moieties

The reaction of this compound with vinyl ethers, catalyzed by a small amount of magnesium bromide etherate (MgBr₂·Et₂O), yields functionalized 2-alkylfurans. researchgate.netresearchgate.net This process occurs under mild conditions and provides good yields, representing a valuable synthetic strategy for creating 2-(2-furo)tetrahydrofuranic or -pyranic structures. researchgate.netresearchgate.net However, the reaction's success is dependent on the nature of the vinyl ether, as it does not proceed effectively with deactivated or α-substituted variants. researchgate.netresearchgate.net

Butenolides and Nucleosides

The versatility of this compound and its derivatives extends to the synthesis of butenolides and nucleosides. For instance, 2,5-diacetoxy-2,5-dihydrofuran (B145592), a related compound, has been utilized as a precursor for both of these important classes of molecules. royalsocietypublishing.orgnih.gov This highlights the broader utility of the 2,5-disubstituted-2,5-dihydrofuran scaffold in accessing these key structural motifs found in many biologically active compounds.

Tetrahydrobenzodifurans

The application of this compound has been demonstrated in the synthesis of more complex fused ring systems, such as tetrahydrobenzofurans. This underscores the compound's role in building intricate molecular frameworks that are often found in natural products and pharmacologically active molecules.

Chiral 3,4-Dialkoxy-N-substituted Pyrrole (B145914) Derivatives

A significant application of this compound is in the synthesis of chiral 3,4-dialkoxy-N-substituted pyrrole derivatives. grafiati.commetu.edu.tr This process begins with the commercially available and inexpensive this compound. grafiati.com Following an oxidation step to form a diol, the hydroxyl groups are protected with alkoxy groups. grafiati.com The subsequent pyrrolization reaction with various chiral amines or amino alcohols affords the desired chiral pyrrole derivatives. grafiati.com This method is particularly valuable as it allows for the introduction of chirality into the pyrrole ring system, a common feature in many natural products and pharmaceuticals. grafiati.com Furthermore, a modified one-pot, two-step Clauson-Kaas procedure using 2,5-dimethoxytetrahydrofuran (B146720) (a derivative of the title compound) allows for the synthesis of various acid- or heat-sensitive N-substituted pyrroles, including chiral ones, without significant epimerization. nih.govbeilstein-journals.orgbeilstein-journals.org

Aflatoxin B Synthesis Intermediates

This compound and its derivatives have been identified as useful building blocks in the synthesis of intermediates for complex natural products like Aflatoxin B1 and B2. royalsocietypublishing.orgresearchgate.net Aflatoxins are a group of potent mycotoxins with a distinctive pentacyclic structure containing a difuran element. researchgate.net The ability to construct key fragments of these intricate molecules from a relatively simple starting material like this compound showcases its strategic importance in total synthesis.

Interactive Data Table: Applications of this compound in Synthesis

| Target Molecule Class | Specific Examples/Moieties | Key Reagents/Conditions | Significance | Citations |

| 5-Substituted-2(5H)-furanone Derivatives | Various complex and biologically interesting compounds | One-step reaction | High yields, direct route | researchgate.net |

| 2-Alkylfurans and Furo-Tetrahydrofuranic/Pyranic Moieties | 2-Alkylfurans, 2-(2-furo)tetrahydrofuranic moieties, 2-(2-furo)pyranic moieties | Vinyl ethers, MgBr₂·Et₂O (catalyst) | Good yields, mild conditions | researchgate.netresearchgate.net |

| Butenolides and Nucleosides | General butenolide and nucleoside structures | Precursor: 2,5-diacetoxy-2,5-dihydrofuran | Access to biologically important classes of compounds | royalsocietypublishing.orgnih.gov |

| Tetrahydrobenzodifurans | Fused heterocyclic ring systems | - | Construction of complex molecular frameworks | |

| Chiral 3,4-Dialkoxy-N-substituted Pyrrole Derivatives | Chiral pyrroles with alkoxy and N-substituents | Oxidation, protection, pyrrolization with chiral amines/amino alcohols | Introduction of chirality, access to building blocks for natural products | grafiati.commetu.edu.trnih.govbeilstein-journals.orgbeilstein-journals.org |

| Aflatoxin B Synthesis Intermediates | Precursors for Aflatoxin B1 and B2 | - | Strategic building block in the total synthesis of complex natural products | royalsocietypublishing.orgresearchgate.net |

Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. ontosight.aichemimpex.com Its utility stems from its ability to act as a synthon for 1,4-dicarbonyl compounds, which are crucial building blocks in the construction of various heterocyclic systems.

A significant application of this compound lies in its role as a key intermediate in the synthetic production of important pharmaceuticals such as atropine (B194438) sulfate (B86663) and anisodamine. hsppharma.comgoogle.compatsnap.com The synthetic pathway leverages the hydrolysis of this compound under acidic conditions.

The process involves the hydrolysis of this compound with hydrochloric acid to yield 2-hydroxy-1,4-butanedial. hsppharma.comchemdad.com Subsequent hydrogenation and rehydrolysis of this intermediate can produce succinaldehyde (B1195056). hsppharma.comgoogle.com These C4 synthons are then utilized in multi-step syntheses to construct the tropane (B1204802) alkaloid core structure found in atropine and anisodamine. Specifically, furan (B31954) undergoes etherification and reduction to give 2,5-dimethoxy-dihydrofuran, which is then converted to 2-hydroxy-1,4-butanedial through hydrolysis for the synthesis of anisodamine. chemdad.com For atropine synthesis, a similar pathway involving the generation of butanedial from 2,5-dimethoxytetrahydrofuran (obtained from this compound) is employed. chemdad.com

The utility of this compound extends to the synthesis of carotenoids, where it serves as a crucial starting material. patsnap.com The synthesis of 1,1,4,4-tetramethoxy-2-butene, an important precursor for carotenoid synthesis, involves the transacetalization of this compound with methanol (B129727). This reaction highlights the role of this compound as a masked form of malealdehyde (B1233635), which can be elaborated into the long polyene chains characteristic of carotenoids.

Development of Specialty Chemicals and Materials

Beyond its use in pharmaceuticals, this compound is a valuable precursor for the development of various specialty chemicals and advanced materials with unique properties and applications.

This compound has been identified as a photo post-bake reagent. google.com This application is relevant in processes such as photolithography, where chemical transformations are induced by a combination of light and heat. While detailed mechanisms are proprietary and specific to the application, its function likely involves the thermal or photo-induced release of a reactive species that can effect desired chemical changes in a photoresist material.

Recent research has demonstrated a novel application of this compound in the development of advanced antimicrobial nanomaterials. nih.govresearchgate.netresearchgate.net Specifically, an iodine-functionalized derivative, known as DHFI, is used to crosslink whey protein-derived carbon nanodots (WCND). nih.govresearchgate.net

The resulting material, WCND-DHFI, exhibits potent antibacterial properties against both gram-positive and gram-negative bacteria. nih.govresearchgate.net Research indicates that WCND-DHFI can cause a near-complete loss of bacterial viability (99.996% for gram-positive and 99.999% for gram-negative strains). nih.govresearchgate.net The antibacterial mechanism is believed to be mediated by the generation of reactive oxygen species (ROS), which leads to lipid peroxidation, protein oxidation, and ultimately, the rupture of the bacterial cell wall. nih.govresearchgate.net These iodine-functionalized carbon nanodots are being explored as promising cytocompatible and hemocompatible materials for various antibacterial applications. nih.govresearchgate.net

Spectroscopic and Analytical Studies of 2,5 Dimethoxy 2,5 Dihydrofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,5-dimethoxy-2,5-dihydrofuran, providing detailed information about its molecular structure and the relative orientation of its substituents.

This compound exists as a mixture of cis and trans isomers, which can be distinguished and quantified using ¹H NMR spectroscopy. The chemical shifts of the methoxy (B1213986) (-OCH₃) and dihydrofuran ring protons are distinct for each isomer. The simple spectrum allows for clear assignment of each signal to either the cis or the trans configuration. oup.com

In a typical synthesis via electrochemical oxidation of furan (B31954), a cis/trans ratio of 1.7:1 has been determined through the relative integration of the respective ¹H NMR signals. rug.nl The trans isomer's olefinic protons appear more downfield compared to the cis isomer.

Table 1: ¹H NMR Chemical Shift Assignments for cis- and trans-2,5-Dimethoxy-2,5-dihydrofuran

| Isomer | Proton | Chemical Shift (δ, ppm) |

| cis | Dihydrofuran Ring Protons | 5.62 |

| cis | Methoxy Protons | 3.42 |

| trans | Dihydrofuran Ring Protons | 5.90 |

| trans | Methoxy Protons | 3.40 |

Note: Data sourced from a study where spectra were recorded in CDCl₃. rug.nl

For comparison, the ¹³C NMR spectra of the related compound, 2,5-diacetoxy-2,5-dihydrofuran (B145592), also show distinct signals for the cis and trans isomers, particularly for the ring carbons. royalsocietypublishing.org For the cis isomer, the sp³-hybridized ring carbons resonate at δ 99.8 ppm, while for the trans isomer, they appear at δ 101.1 ppm. royalsocietypublishing.org

NMR spectroscopy is indispensable for confirming the structures of the diverse derivatives synthesized from this compound. Both ¹H and ¹³C NMR, often in combination with 2D techniques like COSY and HMQC, provide unambiguous structural evidence.

For instance, in the synthesis of radiopaque materials, the successful incorporation of iodine into the this compound structure was validated using ¹H NMR and mass spectrometry. acs.org Subsequently, the covalent cross-linking of this iodinated derivative with the glucosamine (B1671600) units of chitosan (B1678972) was confirmed by ¹³C NMR spectroscopy. acs.org

The structures of various other derivatives have been elucidated using NMR, including:

(this compound-2-yl)methyl acetate (B1210297): ¹H NMR signals confirm the presence of the acetate methyl group (δ ~2.0 ppm), methoxy groups (δ ~3.3 ppm), and dihydrofuran ring protons (δ 4.5–5.2 ppm). vulcanchem.com